Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13485047
InChI: InChI=1S/C13H28N2O4/c1-13(2,3)19-12(16)15-7-5-9-18-11-10-17-8-4-6-14/h4-11,14H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)NCCCOCCOCCCN
Molecular Formula: C13H28N2O4
Molecular Weight: 276.37 g/mol

Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester

CAS No.:

Cat. No.: VC13485047

Molecular Formula: C13H28N2O4

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester -

Specification

Molecular Formula C13H28N2O4
Molecular Weight 276.37 g/mol
IUPAC Name tert-butyl N-[3-[2-(3-aminopropoxy)ethoxy]propyl]carbamate
Standard InChI InChI=1S/C13H28N2O4/c1-13(2,3)19-12(16)15-7-5-9-18-11-10-17-8-4-6-14/h4-11,14H2,1-3H3,(H,15,16)
Standard InChI Key VENKBTRFJOWPPW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCCOCCOCCCN
Canonical SMILES CC(C)(C)OC(=O)NCCCOCCOCCCN

Introduction

Chemical Identity and Structural Features

Molecular Composition and Connectivity

The compound’s molecular formula is C₁₃H₂₈N₂O₄, with a molar mass of 276.37 g/mol . Its SMILES notation (CC(C)(C)OC(=O)NCCCOCCOCCCN) delineates a tert-butyloxycarbonyl (Boc) group attached to a nitrogen atom, which is further connected to a triethylene glycol-like chain terminating in a primary amine . The InChIKey (VENKBTRFJOWPPW-UHFFFAOYSA-N) confirms its unique stereochemical identity .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₂₈N₂O₄
SMILESCC(C)(C)OC(=O)NCCCOCCOCCCN
InChIKeyVENKBTRFJOWPPW-UHFFFAOYSA-N
Molar Mass276.37 g/mol

Functional Group Analysis

The molecule features:

  • A tert-butyl carbamate group (Boc), which serves as a protective moiety for amines in synthetic chemistry.

  • A polyether chain (‑OCH₂CH₂OCH₂CH₂OCH₂CH₂‑) that enhances solubility in polar solvents.

  • A terminal primary amine (-NH₂), which is reactive in conjugation or crosslinking reactions.

Synthesis and Manufacturing Processes

Synthetic Routes

While no direct synthesis protocol for this compound is published, analogous pathways from patent literature suggest a multi-step approach :

  • Protection of 1,3-Diaminopropane: Reacting 1,3-diaminopropane with di-tert-butyl dicarbonate (Boc₂O) to selectively protect one amine group, yielding 3-aminopropyl carbamic acid tert-butyl ester .

  • Alkoxylation: Introducing ethylene glycol derivatives via nucleophilic substitution to form the polyether spacer.

  • Terminal Amine Formation: Deprotection or functionalization to generate the primary amine terminus.

Process Optimization

The patent AU746119B2 highlights the use of Boc protection as a safer alternative to benzyl-based groups, avoiding hazardous reagents like palladium catalysts . Yields for analogous compounds exceed 80% in steps involving vinylphosphonate additions, suggesting scalability for industrial production .

Physicochemical Properties

Collision Cross-Section (CCS) Data

Predicted CCS values for ionized forms of the compound, critical for mass spectrometric identification, are tabulated below :

Table 2: Predicted Collision Cross-Sections

Adductm/zCCS (Ų)
[M+H]⁺277.21218167.9
[M+Na]⁺299.19412172.6
[M+NH₄]⁺294.23872171.9
[M-H]⁻275.19762165.2

These values indicate a compact conformation in the gas phase, consistent with the molecule’s flexible polyether chain .

Solubility and Stability

  • Solubility: High in polar aprotic solvents (e.g., DMF, DMSO) due to the ethylene glycol moiety. Limited solubility in non-polar solvents.

  • Stability: The Boc group is stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid), a property exploitable in controlled deprotection .

Analytical Characterization

Spectroscopic Data

Though experimental spectra are unavailable, predicted methodologies include:

  • NMR: Distinct signals for Boc methyl groups (δ ~1.4 ppm), polyether methylenes (δ ~3.5–3.7 ppm), and carbamate carbonyl (δ ~155 ppm in ¹³C NMR).

  • IR: Stretches for carbamate C=O (~1700 cm⁻¹) and N-H (~3350 cm⁻¹).

Mass Spectrometry

The [M+H]⁺ ion at m/z 277.21218 aligns with the molecular formula, while fragmentation patterns would likely involve loss of the Boc group (-100 Da) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator